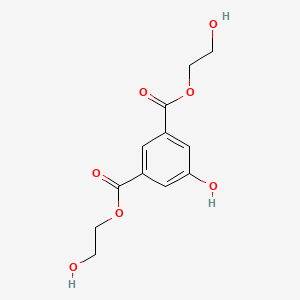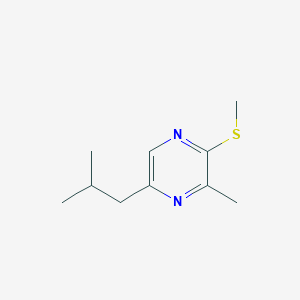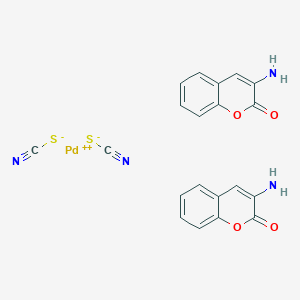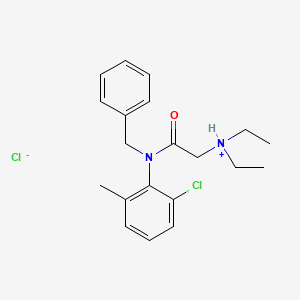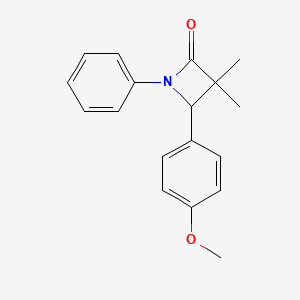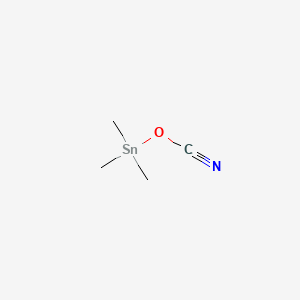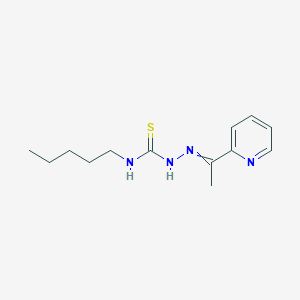
Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its benzofuranyl ester group, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. The process typically begins with the preparation of the benzofuranyl ester intermediate. This intermediate is then reacted with hexyloxy sulfinyl methyl carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The primary products are the corresponding alcohols and amines.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfinyl group plays a crucial role in its binding affinity and specificity. Additionally, the benzofuranyl ester group enhances its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its hexyloxy sulfinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
77248-43-2 |
|---|---|
Molekularformel |
C18H27NO5S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-hexoxysulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C18H27NO5S/c1-5-6-7-8-12-22-25(21)19(4)17(20)23-15-11-9-10-14-13-18(2,3)24-16(14)15/h9-11H,5-8,12-13H2,1-4H3 |
InChI-Schlüssel |
UJDQAEDHCRZCCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOS(=O)N(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


